molecular formula C26H30N4O5 B11219320 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B11219320
M. Wt: 478.5 g/mol
InChI Key: XDHHRRFTXFMYLX-UHFFFAOYSA-N
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Description

3-{6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a piperazine moiety and a benzodioxole substituent. Its molecular formula, C₂₅H₃₁N₅O₃, and molecular weight (431.56 g/mol) reflect its structural complexity . The compound’s quinazoline core is functionalized with a hexyl chain terminating in a ketone-linked piperazine group, which is further substituted with a benzodioxol-5-ylmethyl group.

The compound exhibits solubility in organic solvents, and its stability is influenced by environmental factors like pH and temperature . While its exact melting point remains unspecified, synthetic routes involve multi-step organic reactions, including automated reactors and continuous flow systems for industrial-scale production .

Properties

Molecular Formula

C26H30N4O5

Molecular Weight

478.5 g/mol

IUPAC Name

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)

InChI Key

XDHHRRFTXFMYLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the tetrahydroquinazoline core. Common synthetic routes may involve:

    Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperazine intermediates with the tetrahydroquinazoline core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione becomes apparent when compared to analogous compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity Source
This compound C₂₅H₃₁N₅O₃ Quinazoline Piperazine-benzodioxole-hexanone PARP inhibition (hypothesized)
4-{[6-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline C₂₆H₃₁ClN₆O Quinazoline Chlorinated phenyl-piperazine Undisclosed (structural analog)
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethylpyrimidine-2,4-dione C₂₁H₂₅N₅O₄ Pyrimidine Piperazine-benzodioxole Supplier-listed (no activity specified)
3-Phenylquinazoline-2,4(1H,3H)-dione C₁₄H₁₀N₂O₂ Quinazoline Phenyl group Precursor for synthesis
5-(Pyridin-2-yl)-4H-triazol-3-thiol C₇H₆N₄S Triazole Pyridine-thiol Antimicrobial
7-(3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione C₂₇H₂₃N₅O₄ Quinazoline Oxadiazole-phenethyl Neuroprotective, anti-inflammatory

Structural and Functional Insights

Triazole and oxadiazole derivatives (e.g., 5-(pyridin-2-yl)-4H-triazol-3-thiol) prioritize sulfur or nitrogen-rich heterocycles, enhancing antimicrobial or anti-inflammatory activity .

Substituent Impact: The benzodioxole-piperazine-hexanone chain in the target compound likely enhances blood-brain barrier penetration compared to simpler phenyl or methyl substituents in analogs . Chlorinated phenyl groups (e.g., 4-{[6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline) may improve target affinity but increase metabolic instability .

Biological Activity: Quinazoline-oxadiazole hybrids (e.g., 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione) demonstrate neuroprotective effects, suggesting that the target compound’s benzodioxole group could similarly modulate neurological pathways .

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